Bazedoxifene-d4 Acetate

Description

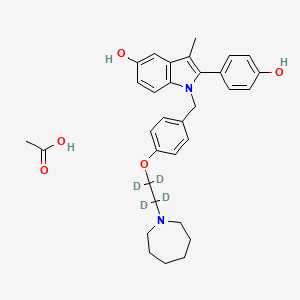

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

acetic acid;1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)/i18D2,19D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZAMQFQZMUNTP-ZQAHQZODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)N5CCCCCC5.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747082 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133695-49-4 | |

| Record name | Acetic acid--1-[(4-{[2-(azepan-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Bazedoxifene-d4 Acetate and its primary use

Primary Use: Stable Isotope Internal Standard for Bioanalytical Quantitation

Executive Summary

Bazedoxifene-d4 Acetate is the stable isotope-labeled (SIL) analog of Bazedoxifene, a third-generation Selective Estrogen Receptor Modulator (SERM). It is engineered specifically for use as an Internal Standard (IS) in critical bioanalytical assays, including pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and forensic doping control.

By incorporating four deuterium atoms into the ethoxy linker of the molecule, Bazedoxifene-d4 Acetate exhibits physicochemical properties nearly identical to the non-deuterated analyte. This allows it to co-elute with Bazedoxifene during liquid chromatography while remaining spectrally distinct in mass spectrometry (MS), providing robust compensation for matrix effects, ionization suppression, and extraction variability.

Chemical Identity & Properties

Bazedoxifene-d4 Acetate is a synthetic indole-based compound. The deuterium labeling is strategically placed on the ethoxy chain to ensure metabolic stability and mass spectral differentiation.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 1-[[4-[2-(azepan-1-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol acetate |

| Molecular Formula | C₃₀H₃₀D₄N₂O₃[1][2][3][4][5][6][7][8][9][10][11][12] · C₂H₄O₂ |

| Molecular Weight | ~534.68 g/mol (Salt form) |

| Parent Drug MW | 470.6 g/mol (Free base, unlabeled) |

| Isotopic Purity | Typically ≥ 99% deuterated forms |

| Solubility | Soluble in DMSO (~15 mg/mL), Methanol; slightly soluble in water |

| Appearance | White to off-white solid/powder |

| Storage | -20°C (Hygroscopic; protect from light) |

Primary Application: LC-MS/MS Bioanalysis

The gold standard for quantifying Bazedoxifene in biological matrices (plasma, serum, urine) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . Bazedoxifene-d4 Acetate is the requisite internal standard for this workflow.

Mechanism of Action as Internal Standard

-

Extraction Compensation: Added prior to sample preparation (e.g., LLE or PPT), the d4-analog corrects for analyte loss during extraction steps.

-

Chromatographic Co-elution: Due to the minimal "deuterium isotope effect," the d4-analog elutes at virtually the same retention time as Bazedoxifene.

-

Ionization Normalization: It experiences the exact same electrospray ionization (ESI) conditions—including suppression or enhancement from co-eluting matrix components—ensuring the peak area ratio (Analyte/IS) reflects the true concentration.

Bioanalytical Workflow Diagram

The following diagram illustrates the critical path for integrating Bazedoxifene-d4 Acetate into a regulated bioanalytical method.

Caption: Workflow demonstrating the integration of Bazedoxifene-d4 Acetate to compensate for extraction efficiency and matrix effects.

Representative Experimental Protocol

Note: The following parameters are derived from standard bioanalytical practices for SERMs and should be optimized for your specific instrument platform.

A. Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Bazedoxifene to minimize phospholipid carryover and improve sensitivity (LOQ).

-

Aliquot: Transfer 100 µL of plasma/urine into a clean tube.

-

IS Spiking: Add 20 µL of Bazedoxifene-d4 Acetate working solution (e.g., 100 ng/mL in 50% Methanol). Vortex gently.

-

Buffer: Add 100 µL of 0.1 M Ammonium Acetate (pH ~5.0) to stabilize the ionization state.

-

Extraction: Add 1 mL of extraction solvent (e.g., Methyl tert-butyl ether (MTBE) or Ethyl Acetate/Hexane 80:20).

-

Agitation: Shake/Vortex for 10 minutes; Centrifuge at 4000 rpm for 5 minutes.

-

Reconstitution: Transfer the organic (upper) layer to a fresh tube; evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.

B. LC-MS/MS Conditions[1][2][4][5][6][8][9][10][12][13]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 – 0.6 mL/min.

-

Gradient: 5% B to 95% B over 3-5 minutes.

C. Mass Spectrometry Parameters (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode. The transition selection is critical; the product ion must retain the deuterium label or be specific enough to avoid interference.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Type |

| Bazedoxifene | 471.3 [M+H]⁺ | 324.2 | 25-35 | Quantifier |

| Bazedoxifene-d4 | 475.3 [M+H]⁺ | 328.2 | 25-35 | Internal Standard |

Technical Note: The transition m/z 471 → 324 typically corresponds to the loss of the azepan-ethoxy side chain. Since the d4 label is on the ethoxy linker, careful tuning is required. If the fragmentation cleaves the ether bond and the charge remains on the indole core, the label is lost (bad IS). If the charge remains on the side chain, the mass would be distinct. Always verify the product ion spectrum of the d4 standard to ensure the selected fragment retains the deuterium atoms.

Method Validation Criteria

To ensure data integrity, the method using Bazedoxifene-d4 Acetate must meet FDA/EMA bioanalytical guidelines:

-

Linearity: R² > 0.99 over the expected therapeutic range (typically 0.5 – 200 ng/mL).

-

Accuracy & Precision: Inter-batch and intra-batch CV% should be < 15% (20% at LLOQ).

-

Recovery: The absolute recovery of the IS (d4) should track the recovery of the analyte within ±15%.

-

IS Interference: Analyze a "blank" matrix (no drug, no IS) and a "zero" sample (matrix + IS only) to confirm no cross-signal contribution between the native drug and the d4-analog.

Handling & Stability

-

Light Sensitivity: Bazedoxifene and its isotopes are sensitive to photo-degradation. Perform all extractions under low-light or yellow-light conditions.

-

Stock Solutions: Prepare primary stocks in Methanol or DMSO. Store at -20°C or -80°C.

-

Stability: Stable in plasma for at least 4 hours at room temperature (bench-top stability) and through 3 freeze-thaw cycles, provided light exposure is minimized.

References

-

Kim, J. et al. (2023). Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol. Clinical Pharmacology in Drug Development. Available at: [Link]

-

Jeong, E.S. et al. (2022). Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by LC-MS/MS.[5] Drug Testing and Analysis.[4][5][6][8][9][10][12][13][14] Available at: [Link]

-

Shen, L. et al. (2005). Bazedoxifene acetate: a selective estrogen receptor modulator with improved selectivity. Endocrinology. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. agilent.com [agilent.com]

- 8. Pharmacokinetic Interactions Between Bazedoxifene and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. youtube.com [youtube.com]

- 12. CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. lcms.cz [lcms.cz]

An In-Depth Technical Guide to Bazedoxifene-d4 Acetate: Structure, Properties, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Bazedoxifene and the Significance of its Deuterated Analog

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a tissue-specific pharmacological profile.[1][2] It acts as an estrogen receptor agonist in bone, decreasing bone resorption and reducing the risk of fractures, while functioning as an antagonist in uterine and breast tissues.[1][2] This dual activity makes it a valuable therapeutic agent for the prevention of postmenopausal osteoporosis.[3] Bazedoxifene is approved by the U.S. Food and Drug Administration (FDA) as a combination drug with conjugated estrogens for addressing vasomotor symptoms associated with menopause and preventing postmenopausal osteoporosis.[3]

In the realm of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount for pharmacokinetic and bioavailability studies. This necessitates the use of high-fidelity analytical methods, predominantly liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy and reliability of such methods are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). Bazedoxifene-d4 Acetate serves as the deuterated internal standard for Bazedoxifene, providing a crucial tool for robust bioanalytical assays.[4] The incorporation of deuterium atoms imparts a mass shift that allows for its differentiation from the unlabeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical, ensuring it effectively mimics the analyte's behavior during sample preparation and analysis.[4]

Chemical Structure and Physicochemical Properties

Bazedoxifene-d4 Acetate is the deuterium-labeled form of Bazedoxifene Acetate. The core structure is an indole ring system, characteristic of this class of SERMs.

Molecular Structure:

While the exact positions of the four deuterium atoms can vary depending on the synthetic route, they are typically placed on metabolically stable positions of the molecule to prevent back-exchange. Common labeling sites include the aromatic rings or the ethylamine side chain. For the purpose of this guide, a representative structure with deuteration on the ethylamine side chain is depicted below.

Image of Bazedoxifene-d4 Acetate chemical structure would be placed here.

Physicochemical Data:

A summary of the key physicochemical properties of Bazedoxifene-d4 Acetate and its non-labeled counterpart, Bazedoxifene Acetate, is presented in the table below for easy comparison.

| Property | Bazedoxifene Acetate | Bazedoxifene-d4 Acetate |

| Molecular Formula | C₃₂H₃₈N₂O₅ | C₃₂H₃₄D₄N₂O₅ |

| Molecular Weight | 530.66 g/mol [5] | 534.70 g/mol (Calculated) |

| CAS Number | 198481-33-3[5] | 1795027-71-2[4] |

| Appearance | White to off-white solid | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol | Expected to be similar to Bazedoxifene Acetate |

Synthesis of Bazedoxifene-d4 Acetate: A Conceptual Overview

The synthesis of Bazedoxifene has been described in the literature, often involving a multi-step process.[6] The synthesis of the deuterated analog, Bazedoxifene-d4 Acetate, would follow a similar pathway, incorporating a deuterated starting material at a suitable stage.

A plausible synthetic strategy would involve the use of a deuterated precursor for the azepane-ethanol side chain. For instance, deuterated ethanolamine could be utilized and carried through the synthetic sequence to be coupled with the indole core. The final steps would involve deprotection and salt formation with acetic acid.

Due to the proprietary nature of specific synthetic procedures for commercial standards, a detailed, step-by-step protocol is not publicly available. However, researchers skilled in organic synthesis could adapt known methods for preparing SERMs to produce the deuterated analog.[7][8][9]

Application in Quantitative Bioanalysis: A Methodological Workflow

The primary application of Bazedoxifene-d4 Acetate is as an internal standard in LC-MS/MS methods for the quantification of Bazedoxifene in biological samples such as plasma or urine.[4][10] The use of a stable isotope-labeled internal standard is the gold standard in bioanalysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.

Logical Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of Bazedoxifene utilizing Bazedoxifene-d4 Acetate as an internal standard.

Experimental Protocol: A Step-by-Step Guide

The following is a representative, detailed protocol for the quantification of Bazedoxifene in human plasma. This protocol should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.[11]

1. Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of Bazedoxifene Acetate in methanol.

-

Prepare a 1 mg/mL stock solution of Bazedoxifene-d4 Acetate in methanol.

-

From these stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution in a 50:50 mixture of acetonitrile and water.

-

Prepare a working solution of the internal standard (Bazedoxifene-d4 Acetate) at a concentration of 100 ng/mL in 50:50 acetonitrile:water.

2. Sample Preparation:

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 10 µL of the internal standard working solution (100 ng/mL Bazedoxifene-d4 Acetate).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

-

Liquid Chromatography:

- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: 0.4 mL/min.

- Gradient: A linear gradient starting at 20% B, increasing to 95% B over 3 minutes, holding for 1 minute, and then re-equilibrating to initial conditions.

- Injection Volume: 5 µL.

-

Mass Spectrometry:

- Ionization Mode: Electrospray Ionization (ESI), Positive.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

-

Bazedoxifene: Precursor ion (Q1) m/z 471.2 → Product ion (Q3) m/z 112.1.

-

Bazedoxifene-d4: Precursor ion (Q1) m/z 475.2 → Product ion (Q3) m/z 116.1.

- Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity.

4. Data Analysis:

-

Integrate the peak areas for both Bazedoxifene and Bazedoxifene-d4.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of Bazedoxifene in the unknown samples from the calibration curve.

Mass Spectrometry Fragmentation of Bazedoxifene

Understanding the fragmentation pattern of Bazedoxifene in the mass spectrometer is crucial for developing a sensitive and specific MRM method. The proposed fragmentation pathway leading to the major product ion is illustrated below.

In positive electrospray ionization, Bazedoxifene readily forms the protonated molecule [M+H]⁺ at m/z 471.2. Upon collision-induced dissociation (CID) in the mass spectrometer's collision cell, the most prominent fragmentation event is the cleavage of the ether linkage in the side chain. This results in the formation of a stable, charged fragment corresponding to the protonated azepane-ethyl portion of the molecule at m/z 112.1. This specific and abundant fragment ion is ideal for quantification in an MRM assay due to its high signal-to-noise ratio. The deuterated internal standard, Bazedoxifene-d4, with deuterium atoms on the azepane-ethyl moiety, would exhibit a corresponding fragment at m/z 116.1, allowing for clear differentiation from the analyte.

Conclusion

Bazedoxifene-d4 Acetate is an indispensable tool for the accurate and precise quantification of Bazedoxifene in biological matrices. Its use as an internal standard in LC-MS/MS assays is a testament to the importance of stable isotope-labeled compounds in modern bioanalytical chemistry. This guide provides a comprehensive overview of the chemical structure, properties, and application of Bazedoxifene-d4 Acetate, offering valuable insights and a practical framework for researchers, scientists, and drug development professionals. The methodologies described herein, when properly validated, can support robust pharmacokinetic and clinical studies, ultimately contributing to the safe and effective use of Bazedoxifene.

References

-

PubChem. Bazedoxifene. National Center for Biotechnology Information. [Link]

-

PubChem. Bazedoxifene Acetate. National Center for Biotechnology Information. [Link]

-

International Journal of Pharmaceutical Sciences and Research. method development and method validation for trace level quantification of two potential genotoxic impurities in bazedoxifene acetate drug substance by using lc-ms (sir mode) selective ion recording with short runtime analysis. [Link]

-

Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO - PMC. National Center for Biotechnology Information. [Link]

-

Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs - PubMed. National Center for Biotechnology Information. [Link]

-

METHOD DEVELOPMENT AND METHOD VALIDATION FOR TRACE LEVEL QUANTIFICATION OF TWO POTENTIAL GENOTOXIC IMPURITIES IN BAZEDOXIFENE ACETATE DRUG SUBSTANCE BY USING LC-MS (SIR MODE) SELECTIVE ION RECORDING WITH SHORT RUNTIME ANALYSIS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics | Request PDF. ResearchGate. [Link]

-

Bazedoxifene - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by LC-MS/MS - PubMed. National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PubMed. National Center for Biotechnology Information. [Link]

-

LC-MS/MS method for simultaneous estimation of raloxifene, cladrin in rat plasma: application in pharmacokinetic studies - PubMed. National Center for Biotechnology Information. [Link]

-

Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. SciSpace. [Link]

-

Bioanalytical method validation - Scientific guideline | European Medicines Agency. [Link]

-

Synthesis Development of the selective estrogen receptor degrader (SERD) LSZ102. Novartis. [Link]

-

Bazedoxifene Acetate Metabolic Disposition in Healthy, Postmenopausal Women. ResearchGate. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. Royal Society of Chemistry. [Link]

-

AusPAR: Conjugated estrogens / Bazedoxifene acetate. Therapeutic Goods Administration (TGA). [Link]

-

Selective estrogen receptor modulator - Wikipedia. [Link]

-

design, synthesis and estrogen receptor modulation activity of modified raloxifene analogues. WJPPS. [Link]

-

Bazedoxifene Acetate. Drugs of the Future. [Link]

Sources

- 1. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 3. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bazedoxifene Acetate | C32H38N2O5 | CID 154256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Portico [access.portico.org]

- 7. Formal synthesis of a selective estrogen receptor modulator with tetrahydrofluorenone structure using [3 + 2 + 1] cycloaddition of yne-vinylcyclopropanes and CO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis Development of the selective estrogen receptor degrader (SERD) LSZ102 - OAK Open Access Archive [oak.novartis.com]

- 10. Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Manufacturing of Bazedoxifene-d4 Acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for the prevention of postmenopausal osteoporosis and the treatment of vasomotor symptoms associated with menopause.[1][2] Its isotopically labeled counterpart, Bazedoxifene-d4 Acetate, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.[3] This guide provides a comprehensive technical overview of the synthetic pathways, strategic isotopic labeling, and manufacturing controls for producing high-purity Bazedoxifene-d4 Acetate. We will explore the chemical logic behind the multi-step synthesis, from the construction of the core indole structure to the specific incorporation of deuterium atoms and final salt formation, culminating in a discussion of the analytical methods required to validate the final product.

Introduction: Bazedoxifene and the Role of Isotopic Labeling

Bazedoxifene: A Third-Generation SERM

Bazedoxifene is a nonsteroidal compound that exhibits tissue-selective estrogen receptor agonism and antagonism.[2][4] Its mechanism of action involves binding to estrogen receptors (ERs), with a slightly higher affinity for ERα over ERβ.[5] This interaction leads to differential gene expression depending on the tissue type. In bone tissue, Bazedoxifene acts as an agonist, mimicking the effects of estrogen to decrease bone resorption and turnover, thereby preserving bone mineral density.[4][6] Conversely, it functions as an ER antagonist in uterine and breast tissues, mitigating the risks of endometrial hyperplasia and breast cancer associated with estrogenic stimulation.[1][7] This selective activity profile makes it a valuable therapeutic agent, often prescribed as its acetate salt for improved stability and bioavailability.[2][8]

The Scientific Imperative for Bazedoxifene-d4 Acetate

Stable isotope-labeled compounds are indispensable tools in modern drug development. The incorporation of deuterium, a heavy isotope of hydrogen, into a drug molecule creates an analog that is chemically identical to the parent compound but has a higher mass. Bazedoxifene-d4 Acetate is primarily used as an internal standard in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS).[3]

The rationale for its use is threefold:

-

Quantification Accuracy: When added to a biological sample (e.g., plasma or urine) at a known concentration, Bazedoxifene-d4 co-elutes with the unlabeled Bazedoxifene during chromatography. Because they behave identically during sample extraction and ionization, any sample loss affects both compounds equally. The mass spectrometer can distinguish between the two based on their mass difference, allowing the ratio of the unlabeled drug to the labeled standard to be used for highly accurate quantification.

-

Metabolic Profiling: Deuteration can also be used to trace the metabolic fate of a drug. While deuteration can sometimes alter metabolic rates (the "kinetic isotope effect"), it is often used to study metabolic pathways without significantly changing the drug's overall profile.[3]

-

No Pharmacological Interference: As an internal standard, the dose is analytically insignificant and does not interfere with the pharmacological activity of the administered drug.

The "-d4" designation indicates the incorporation of four deuterium atoms. For Bazedoxifene, these are typically located on the ethylene glycol portion of the side chain, a site less likely to be involved in primary metabolic transformations that could lead to loss of the label.

Retrosynthetic Analysis and Core Synthesis Strategy

The synthesis of Bazedoxifene can be approached through several routes, often converging on the construction of the substituted indole core followed by the attachment of the azepanyl-ethoxy-benzyl side chain.[9] A common and efficient method involves the preparation of these two key fragments separately before their final coupling.

Caption: Retrosynthetic analysis of Bazedoxifene-d4 Acetate.

Synthesis of the Indole Core

One established method for creating the indole core is the Bischler indole synthesis.[8]

Experimental Protocol: Bischler Indole Synthesis

-

Step 1: α-Bromination: 4'-Hydroxypropiophenone is brominated at the alpha position using a suitable brominating agent (e.g., N-bromosuccinimide or elemental bromine) in an appropriate solvent like methanol or acetic acid to yield 2-bromo-1-(4-hydroxyphenyl)propan-1-one.

-

Step 2: Condensation and Cyclization: The resulting α-bromo ketone is reacted with 4-aminophenol. This reaction proceeds via initial N-alkylation followed by an acid-catalyzed cyclization and dehydration to form the indole ring system, yielding 2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol. Protecting groups, such as a benzyl group for the phenolic hydroxyls, may be employed to prevent side reactions and are subsequently removed.

Synthesis of the Deuterated Side Chain Precursor

The key to synthesizing Bazedoxifene-d4 is the use of a deuterated building block. The four deuterium atoms are introduced on the ethoxy portion of the side chain. This is achieved by using a deuterated ethylene glycol or a derivative thereof.

Experimental Protocol: Side Chain-d4 Synthesis

-

Step 1: Deuterated Intermediate Synthesis: Commercially available ethylene-d4-glycol is converted into a more reactive intermediate, such as 2-chloroethanol-d4. This can be achieved by reaction with thionyl chloride (SOCl₂).

-

Step 2: Attachment to Azepane: The 2-chloroethanol-d4 is reacted with hexamethyleneimine (azepane) under basic conditions to form 1-(2-hydroxyethyl-d4)azepane.

-

Step 3: Coupling to the Benzyl Moiety: 4-Hydroxybenzyl alcohol is alkylated with the 1-(2-hydroxyethyl-d4)azepane, typically after converting the alcohol on the azepane derivative to a better leaving group (e.g., a tosylate or mesylate). A more direct route involves a Williamson ether synthesis between the sodium salt of 4-hydroxybenzyl alcohol and a pre-formed 1-(2-chloroethyl-d4)azepane.

-

Step 4: Chlorination: The benzylic alcohol of the resulting ether is then converted to a benzyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. This yields the key intermediate: 1-(chloromethyl)-4-((1,1,2,2-d4)-2-(azepan-1-yl)ethoxy)benzene.

Final Assembly and Salt Formation of Bazedoxifene-d4 Acetate

The final steps involve coupling the two major fragments and converting the resulting free base into its stable acetate salt.

Caption: Overall synthetic workflow for Bazedoxifene-d4 Acetate.

Experimental Protocol: Final Assembly

-

Step 1: N-Alkylation: The protected indole core is deprotonated at the indole nitrogen using a strong base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like dimethylformamide (DMF). The deuterated benzyl chloride side chain is then added to the reaction mixture, resulting in N-alkylation to form the fully protected Bazedoxifene-d4.[8]

-

Step 2: Deprotection: If benzyl protecting groups were used for the phenolic hydroxyls, they are typically removed via catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst and a hydrogen source.[10] This step must be carefully controlled to avoid reduction of other functional groups. This yields the Bazedoxifene-d4 free base.

-

Step 3: Acetate Salt Formation: The purified Bazedoxifene-d4 free base is dissolved in a suitable solvent, such as ethanol or acetone. A stoichiometric amount of glacial acetic acid is then added.[11] The Bazedoxifene-d4 Acetate salt, being less soluble, precipitates out of the solution.

-

Step 4: Purification and Isolation: The precipitated salt is isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove residual impurities, and dried under vacuum to yield the final product as a crystalline solid.[10][11]

Manufacturing, Quality Control, and Analytical Characterization

Transitioning from laboratory synthesis to cGMP (current Good Manufacturing Practice) manufacturing requires robust process controls and stringent analytical validation to ensure the identity, purity, strength, and quality of the final active pharmaceutical ingredient (API).

Process Scaling Considerations

-

Reagent Selection: For large-scale synthesis, reagents are chosen based on safety, cost, and availability. For example, highly reactive and hazardous reagents like sodium hydride may be replaced with safer alternatives like potassium carbonate in a suitable solvent system if process optimization allows.

-

Thermal Safety: All reaction steps, particularly exothermic ones like deprotonation and alkylation, must be carefully characterized using reaction calorimetry to ensure they can be controlled at scale.

-

Workup and Isolation: Extraction and filtration processes are optimized to maximize yield and purity while minimizing solvent use and cycle time. Crystallization conditions (solvent, temperature, cooling rate) are precisely defined to ensure consistent particle size and polymorphic form.[10]

Analytical Characterization

A comprehensive suite of analytical techniques is employed to release the final Bazedoxifene-d4 Acetate product.

| Analytical Technique | Purpose | Typical Acceptance Criteria |

| High-Performance Liquid Chromatography (HPLC) | To determine purity and quantify impurities.[6][11] | Chemical Purity: ≥ 99.0%Individual Impurity: ≤ 0.1% |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weight of the deuterated product and determine isotopic enrichment. | Molecular Ion (M+H)⁺: Consistent with C₃₂H₃₄D₄N₂O₅Isotopic Purity: ≥ 98% (d4 species) |

| Nuclear Magnetic Resonance (¹H-NMR, ²H-NMR) | To confirm the chemical structure and verify the precise location and incorporation of deuterium atoms. | Structure consistent with Bazedoxifene.Absence of proton signals in the deuterated positions of the ¹H-NMR spectrum. |

| Residual Solvent Analysis (GC-HS) | To quantify any remaining solvents from the manufacturing process. | Conforms to ICH Q3C limits. |

| Assay (by Titration or HPLC) | To determine the potency of the API. | 98.0% - 102.0% |

Conclusion

The synthesis and manufacturing of Bazedoxifene-d4 Acetate is a multi-step process that demands expertise in organic synthesis, isotopic labeling, and process chemistry. The strategic incorporation of deuterium via a deuterated side-chain precursor is the critical step that differentiates its synthesis from that of the parent drug. Rigorous in-process controls and final product testing, using a battery of orthogonal analytical techniques, are essential to guarantee a high-purity product suitable for its intended use as an internal standard in regulated bioanalysis. This guide outlines a robust and logical pathway to achieve this, providing a framework for researchers and developers working in this specialized area of pharmaceutical sciences.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154257, Bazedoxifene. Retrieved from [Link].

-

Siddiqui, M. & Nagalli, S. (2024). Bazedoxifene. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link].

- Joshi, S., et al. (2010). Processes for the synthesis of bazedoxifene acetate and intermediates thereof. WO2010118997A1. Google Patents.

-

U.S. Food and Drug Administration (2013). Center for Drug Evaluation and Research, Application Number 022247Orig1s000, Pharmacology Review(s). Retrieved from [Link].

-

U.S. Food and Drug Administration (2022). DUAVEE® (conjugated estrogens/bazedoxifene) tablets for oral use, Label. Retrieved from [Link].

-

Wikipedia (2023). Bazedoxifene. Retrieved from [Link].

-

Reginster, J. Y., et al. (2007). Bazedoxifene for the prevention of postmenopausal osteoporosis. Expert Opinion on Investigational Drugs, 16(10), 1667-1676. Available at: [Link].

- Sun, W., et al. (2015). Preparation method of bazedoxifene acetate and crystal form A. CN104926913A. Google Patents.

- Wu, J., et al. (2021). Synthesis method of bazedoxifene acetate. CN113816892A. Google Patents.

- Miller, C. P., et al. (2002). Bazedoxifene Acetate. Drugs of the Future, 27(2), 117-121.

-

Zhang, G., et al. (2013). Synthesis of bazedoxifene acetate. Chinese Journal of New Drugs, 22(15), 1813-1815. Abstract available at: [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 154256, Bazedoxifene Acetate. Retrieved from [Link].

- Smitha, J., et al. (2015). Bazedoxifene acetate quantification in rat serum with the aid of RP-HPLC: Method development and validation. World Journal of Pharmacy and Pharmaceutical Sciences, 3(12), 2357-2363.

-

Patsnap Synapse (2024). What is the mechanism of Bazedoxifene? Retrieved from [Link].

Sources

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Bazedoxifene - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bazedoxifene | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bazedoxifene for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 8. Portico [access.portico.org]

- 9. medkoo.com [medkoo.com]

- 10. CN105669518A - Preparation method of bazedoxifene acetate and crystal form A - Google Patents [patents.google.com]

- 11. WO2010118997A1 - Processes for the synthesis of bazedoxifene acetate and intermediates thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Mechanism of Action of Bazedoxifene-d4 Acetate as a Selective Estrogen Receptor Modulator (SERM)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the molecular mechanism of action of Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), with a focus on its application in research as Bazedoxifene-d4 Acetate. We delve into the structural and functional basis of its tissue-selective estrogen receptor agonism and antagonism, the critical role of differential co-regulator protein recruitment, and the resultant downstream signaling cascades. This document is designed to serve as an in-depth resource, offering not only a thorough understanding of Bazedoxifene's pharmacology but also detailed, field-proven experimental protocols for its characterization. The inclusion of quantitative data, visual diagrams of signaling pathways, and step-by-step methodologies aims to empower researchers in their drug discovery and development endeavors.

Introduction: The Clinical and Scientific Imperative for Selective Estrogen Receptor Modulators

Estrogen receptors (ERs), primarily ERα and ERβ, are pivotal regulators of a vast array of physiological processes, extending from reproductive health to bone metabolism and cognitive function. However, the therapeutic application of estrogen is often constrained by its proliferative effects in tissues such as the breast and uterus. Selective Estrogen Receptor Modulators (SERMs) represent a class of compounds engineered to elicit tissue-specific estrogenic or anti-estrogenic effects, thereby offering a more favorable benefit-risk profile.

Bazedoxifene is a third-generation SERM approved for the management of postmenopausal osteoporosis and, in combination with conjugated estrogens, for the treatment of vasomotor symptoms associated with menopause.[1][2] Its clinical efficacy stems from its desirable profile of acting as an estrogen agonist in bone, thus preserving bone mineral density, while functioning as an antagonist in the uterine endometrium and breast tissue, mitigating the risk of hyperplasia and cancer.[3][4]

Bazedoxifene-d4 Acetate is a deuterated and acetylated analog of Bazedoxifene. The incorporation of deuterium atoms creates a stable, heavy-isotope labeled version of the molecule, making it an ideal internal standard for quantitative analysis in various analytical techniques such as mass spectrometry.[5] This allows for precise and accurate measurement of Bazedoxifene concentrations in complex biological matrices. For the purposes of this guide, the fundamental mechanism of action of Bazedoxifene-d4 Acetate as a SERM is considered identical to that of Bazedoxifene.

Molecular Mechanism of Action: A Tale of Two Receptors and Differential Co-regulator Recruitment

The defining characteristic of a SERM lies in its ability to induce distinct conformational changes in the estrogen receptor upon binding, which in turn dictates the recruitment of a specific repertoire of co-activator and co-repressor proteins. This differential recruitment is the cornerstone of Bazedoxifene's tissue-selective pharmacology.

Binding Affinity and Receptor Subtype Selectivity

Bazedoxifene binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[6] The binding of Bazedoxifene to the ligand-binding domain (LBD) of the ER induces a unique conformational change that differs from that induced by the endogenous ligand, 17β-estradiol, or other SERMs like tamoxifen and raloxifene.

| Compound | ERα IC50 (nM) | ERβ IC50 (nM) | Reference |

| Bazedoxifene | 23 | 99 | [5] |

Table 1: Comparative in vitro binding affinities of Bazedoxifene for ERα and ERβ.

The Central Role of Co-regulator Recruitment

The conformation of the Bazedoxifene-ER complex determines its interaction with a vast array of nuclear co-regulator proteins. In tissues where Bazedoxifene acts as an agonist (e.g., bone), the complex preferentially recruits co-activators, such as Steroid Receptor Coactivator-3 (SRC-3).[7] This leads to the assembly of a transcriptionally active complex on estrogen response elements (EREs) of target genes, promoting gene expression that maintains bone health.

Conversely, in tissues where Bazedoxifene exhibits antagonist activity (e.g., breast and uterus), the ligand-receptor complex adopts a conformation that favors the recruitment of co-repressors, such as Nuclear Receptor Co-repressor (NCoR) and Silencing Mediator for Retinoid and Thyroid hormone receptors (SMRT). This represses the transcription of estrogen-responsive genes that are involved in cell proliferation.[8]

Downstream Signaling Pathways

The tissue-specific effects of Bazedoxifene are mediated by the modulation of distinct downstream signaling pathways.

-

In Bone: As an estrogen agonist, Bazedoxifene is thought to promote the survival of osteoblasts and inhibit the activity of osteoclasts, leading to a net increase in bone mineral density.[9] This is achieved through the regulation of genes involved in bone remodeling.

-

In Breast and Uterine Tissue: As an estrogen antagonist, Bazedoxifene inhibits the proliferative signaling cascades induced by estrogen. This includes the downregulation of key cell cycle regulators like cyclin D1 and the inhibition of pathways such as the MAPK and STAT3 signaling cascades, which are often implicated in cancer cell proliferation.[1][6]

Experimental Protocols for the Characterization of Bazedoxifene-d4 Acetate

To rigorously characterize the SERM activity of Bazedoxifene-d4 Acetate, a series of well-established in vitro assays are essential. The following protocols provide a framework for these investigations.

Competitive Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of Bazedoxifene-d4 Acetate for ERα and ERβ.

Principle: The assay measures the ability of unlabeled Bazedoxifene-d4 Acetate to compete with a radiolabeled estrogen, typically [3H]-estradiol, for binding to the estrogen receptor.

Step-by-Step Methodology:

-

Receptor Preparation: Prepare cytosol extracts containing ERα or ERβ from appropriate cell lines (e.g., MCF-7 for ERα) or tissues.[2]

-

Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled Bazedoxifene-d4 Acetate.[10]

-

Separation: Separate receptor-bound from free radioligand using a filter-based method (e.g., glass fiber filters).[11]

-

Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[12]

Luciferase Reporter Gene Assay

This cell-based assay is used to determine the functional agonist or antagonist activity of Bazedoxifene-d4 Acetate.

Principle: Cells are co-transfected with an expression vector for ERα or ERβ and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).

Step-by-Step Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or HeLa) and co-transfect with the ER expression vector and the ERE-luciferase reporter plasmid.

-

Treatment: Treat the transfected cells with varying concentrations of Bazedoxifene-d4 Acetate, alone (for agonist activity) or in the presence of a fixed concentration of estradiol (for antagonist activity).[13]

-

Cell Lysis: After a 24-48 hour incubation period, lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[14]

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the concentration of Bazedoxifene-d4 Acetate to determine EC50 (for agonism) or IC50 (for antagonism).

Mammalian Two-Hybrid Assay

This assay is employed to investigate the interaction between the Bazedoxifene-d4 Acetate-ER complex and specific co-regulator proteins.

Principle: The assay utilizes two hybrid proteins: one consisting of the ER LBD fused to a DNA-binding domain (e.g., GAL4), and the other consisting of a co-regulator protein fused to a transcriptional activation domain (e.g., VP16). Interaction between the ER LBD and the co-regulator in the presence of the ligand brings the activation domain into proximity with the DNA-binding domain, driving the expression of a reporter gene.[15]

Step-by-Step Methodology:

-

Vector Construction: Clone the ER LBD into the DNA-binding domain vector and the co-regulator of interest into the activation domain vector.

-

Co-transfection: Co-transfect a suitable mammalian cell line with both hybrid protein expression vectors and a reporter plasmid containing a promoter recognized by the DNA-binding domain (e.g., a GAL4 upstream activating sequence) driving a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with Bazedoxifene-d4 Acetate.

-

Reporter Gene Assay: Perform a reporter gene assay as described in section 3.2 to quantify the interaction between the ER LBD and the co-regulator.[16]

-

Data Analysis: An increase or decrease in reporter gene activity in the presence of Bazedoxifene-d4 Acetate indicates recruitment or displacement of the co-regulator, respectively.

Conclusion: A Multifaceted Modulator with Significant Therapeutic Potential

Bazedoxifene exemplifies the sophistication of modern drug design, offering a nuanced approach to estrogen receptor modulation. Its ability to act as an agonist in bone while maintaining an antagonist profile in the breast and uterus underscores the power of targeting specific receptor conformations and co-regulator interactions. Bazedoxifene-d4 Acetate serves as an indispensable tool for researchers, enabling precise quantification in preclinical and clinical studies. A thorough understanding of its mechanism of action, coupled with the rigorous application of the experimental protocols outlined in this guide, is paramount for advancing our knowledge of SERMs and developing next-generation therapeutics with enhanced tissue selectivity and improved patient outcomes.

References

-

Bazedoxifene - StatPearls - NCBI Bookshelf - NIH. (2024, February 28). Retrieved from [Link]

-

The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - NIH. (n.d.). Retrieved from [Link]

-

Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2) - Indigo Biosciences. (n.d.). Retrieved from [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program. (2002, October 5). Retrieved from [Link]

-

Effect of Bazedoxifene and Conjugated Estrogen (Duavee®) on Breast Cancer Risk Biomarkers in High Risk Women - NIH. (2019, August 16). Retrieved from [Link]

-

The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Profile of bazedoxifene/conjugated estrogens for the treatment of estrogen deficiency symptoms and osteoporosis in women at risk of fracture - PMC - NIH. (n.d.). Retrieved from [Link]

-

Matchmaker Mammalian Assay Kit 2 User Manual - Takara Bio. (n.d.). Retrieved from [Link]

-

Detection of bazedoxifene, a selective estrogen receptor modulator, in human urine by LC-MS/MS - PubMed. (2022, January 18). Retrieved from [Link]

-

Comparative safety of conjugated estrogens/bazedoxifene versus estrogen/progestin combination hormone therapy among women in the United States: a multidatabase cohort study - NIH. (2023, July 11). Retrieved from [Link]

-

Effect of Bazedoxifene and Conjugated Estrogen (Duavee) on Breast Cancer Risk Biomarkers in High-Risk Women: A Pilot Study - AACR Journals. (n.d.). Retrieved from [Link]

-

The SERM/SERD Bazedoxifene Disrupts ESR1 Helix 12 to Overcome Acquired Hormone Resistance in Breast Cancer Cells | bioRxiv. (2018, April 23). Retrieved from [Link]

-

Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC. (n.d.). Retrieved from [Link]

-

Bazedoxifene, a Selective Estrogen Receptor Modulator, Promotes Functional Recovery in a Spinal Cord Injury Rat Model - MDPI. (n.d.). Retrieved from [Link]

-

Definition of conjugated estrogens/bazedoxifene - NCI Drug Dictionary. (n.d.). Retrieved from [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]

-

Bazedoxifene Acetate Metabolic Disposition in Healthy, Postmenopausal Women. (2025, August 6). Retrieved from [Link]

-

Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC - NIH. (n.d.). Retrieved from [Link]

-

Inhibitory Effects of a Bazedoxifene/Conjugated Equine Estrogen Combination on Human Breast Cancer Cells In Vitro. (2012, December 19). Retrieved from [Link]

-

Bazedoxifene: a new selective estrogen-receptor modulator for postmenopausal osteoporosis - Open Access Journals. (n.d.). Retrieved from [Link]

-

Initial investigation into the optimal dose ratio of conjugated estrogens and bazedoxifene: a double-blind, randomized, placebo-controlled phase 2 dose-finding study - PubMed. (n.d.). Retrieved from [Link]

-

Human Estrogen Receptor Alpha - Indigo Biosciences. (n.d.). Retrieved from [Link]

-

Modeling binding equilibrium in a competitive estrogen receptor binding assay. (n.d.). Retrieved from [Link]

-

Tissue selective effects of bazedoxifene on the musculoskeletal system in female mice - NIH. (n.d.). Retrieved from [Link]

-

What is the mechanism of Bazedoxifene? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Estrogen Response Element (ERE) Luciferase Reporter Lentivirus - BPS Bioscience. (n.d.). Retrieved from [Link]

-

ARTICLES In Vitro Metabolism, Permeability, and Efflux of Bazedoxifene in Humans - DOI. (n.d.). Retrieved from [Link]

-

Selective oestrogen receptor modulators lasofoxifene and bazedoxifene inhibit joint inflammation and osteoporosis in ovariectomised mice with collagen-induced arthritis - PMC - NIH. (2015, September 30). Retrieved from [Link]

-

Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera. (n.d.). Retrieved from [Link]

-

The effects of bazedoxifene on bone structural strength evaluated by hip structure analysis. (n.d.). Retrieved from [Link]

-

The GraphPad Guide to Analyzing Radioligand Binding Data. (n.d.). Retrieved from [Link]

Sources

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. What is the mechanism of Bazedoxifene? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Selective Estrogen Receptor Modulator Bazedoxifene Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The SERM/SERD bazedoxifene disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facebook [cancer.gov]

- 9. The effects of bazedoxifene on bone structural strength evaluated by hip structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CheckMate™ Mammalian Two-Hybrid System Protocol [nld.promega.com]

- 16. promega.com [promega.com]

A Comprehensive Technical Guide to the Stability and Recommended Storage of Bazedoxifene-d4 Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Bazedoxifene and its Deuterated Analog

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a distinct pharmacological profile, acting as an estrogen receptor agonist in bone and on lipid metabolism while functioning as an antagonist in uterine and breast tissues.[1] This tissue-selective activity has established its role in the management of postmenopausal osteoporosis.[1] In the continuous quest for enhanced therapeutic agents, stable isotope-labeled internal standards are crucial for pharmacokinetic and metabolic studies. Bazedoxifene-d4 Acetate, a deuterated analog of Bazedoxifene, serves this vital role, enabling precise quantification in biological matrices through techniques like mass spectrometry.[2]

The incorporation of deuterium can also potentially alter the metabolic fate of a drug, a concept known as the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration, potentially improving the drug's pharmacokinetic profile.[3] Understanding the stability of Bazedoxifene-d4 Acetate is paramount for ensuring the integrity of research data and for its proper handling and storage in a laboratory setting.

This technical guide provides an in-depth analysis of the stability of Bazedoxifene-d4 Acetate, recommended storage conditions, and the scientific rationale underpinning these recommendations.

Chemical Stability and the Impact of Deuteration

The inherent stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, efficacy, and safety. Stability is assessed by subjecting the compound to a variety of environmental conditions over time to monitor any changes in its physical and chemical properties.

The Kinetic Isotope Effect and its Implications

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can significantly impact a molecule's metabolic stability. This is due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger C-D bond compared to a C-H bond. Consequently, enzymatic reactions that involve the cleavage of this bond can be slowed down.[3] While this primarily affects metabolic stability, the inherent chemical stability of the molecule is generally not expected to be significantly altered under standard storage conditions. However, it is a crucial factor to consider during drug development and in the interpretation of bioanalytical data.[3][4]

Recommended Storage Conditions for Bazedoxifene-d4 Acetate

Proper storage is essential to maintain the chemical integrity of Bazedoxifene-d4 Acetate and prevent its degradation. The following conditions are recommended based on available data for the non-deuterated form and general guidelines for deuterated compounds.

Summary of Recommended Storage Conditions

| Condition | Temperature | Duration | Rationale |

| Long-Term Storage | -20°C | Months to years | To minimize thermal degradation and preserve long-term stability. |

| Short-Term Storage | 0 - 4°C | Days to weeks | Suitable for temporary storage, for example, between experiments.[5] |

| Shipping | Ambient | A few weeks | The compound is stable for short durations at room temperature during shipping.[5] |

| In Solution | -20°C or -80°C | See product data sheet | Stability in solution is solvent-dependent and generally requires colder temperatures. |

Key Considerations:

-

Protection from Light: Bazedoxifene has been shown to be stable under photolytic conditions, however, as a general precautionary measure for all sensitive chemical compounds, it is advisable to store it protected from light.[6]

-

Protection from Moisture: The compound should be stored in a dry environment to prevent hydrolysis.[6]

-

Inert Atmosphere: For maximum stability, especially for long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

Potential Degradation Pathways

Forced degradation studies on the non-deuterated Bazedoxifene Acetate provide valuable insights into its potential degradation pathways. These studies intentionally expose the drug to harsh conditions to identify likely degradation products and establish the stability-indicating nature of analytical methods.

Based on a study by Rao et al. (2014), Bazedoxifene Acetate is susceptible to degradation under the following conditions[6]:

-

Acidic and Basic Hydrolysis: Degradation occurs in both acidic and basic environments, indicating that the ester and other functional groups may be susceptible to hydrolysis.

-

Oxidative Stress: The molecule is sensitive to oxidation, a common degradation pathway for many organic compounds.

-

Thermal Stress: Elevated temperatures can lead to the degradation of the compound.

-

Hydrolytic Stress: The compound shows sensitivity to hydrolysis.

Conversely, the same study found Bazedoxifene Acetate to be stable under photolytic conditions.[6] While these results are for the non-deuterated form, it is reasonable to assume that Bazedoxifene-d4 Acetate would exhibit a similar degradation profile.

Experimental Protocol for Stability Assessment

A robust, stability-indicating analytical method is the cornerstone of any stability study. The following is a proposed workflow for assessing the stability of Bazedoxifene-d4 Acetate, based on established methods for the non-deuterated compound and ICH guidelines.[6][7][8]

Workflow for a Comprehensive Stability Study

Caption: A comprehensive workflow for assessing the stability of Bazedoxifene-d4 Acetate.

Step-by-Step Protocol for a Stability-Indicating HPLC Method

The following protocol is adapted from a validated method for Bazedoxifene Acetate and can serve as a starting point for the analysis of its deuterated analog.[6]

-

Chromatographic Conditions:

-

Column: X-terra RP-18, 150 × 4.6 mm, 3.5 µm.[6]

-

Mobile Phase A: 10 mM K₂HPO₄ (pH 8.3) and acetonitrile (70:30 v/v).[6]

-

Mobile Phase B: Water and acetonitrile (10:90 v/v).[6]

-

Gradient Program: A suitable gradient program should be developed to ensure the separation of the parent compound from any potential degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.[6]

-

Column Temperature: 30°C.

-

-

Sample Preparation:

-

Prepare a stock solution of Bazedoxifene-d4 Acetate in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

For formal stability studies, store aliquots of the solid compound under the desired conditions. At each time point, dissolve a precisely weighed amount in the solvent to a known concentration.

-

For forced degradation studies, subject the stock solution or solid material to the stress conditions and then dilute to a suitable concentration for analysis.

-

-

Forced Degradation Study Design:

-

Acidic Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for a specified time.

-

Basic Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for a specified time.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid sample to 105°C.

-

Photolytic Degradation: Expose the sample to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.

-

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of degradation.

-

Ensure that the mass balance is within an acceptable range (typically >95%) to account for all degradation products.

-

Conclusion and Best Practices

Bazedoxifene-d4 Acetate is a critical tool for researchers in drug development. Ensuring its stability through proper storage and handling is essential for the accuracy and reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage conditions, and a framework for conducting stability studies.

Key Takeaways for Researchers:

-

Prioritize Cold Storage: For long-term preservation, -20°C is the recommended temperature.

-

Protect from Environmental Factors: Minimize exposure to light, moisture, and oxygen.

-

Validate Analytical Methods: Employ a validated, stability-indicating HPLC method for any quantitative analysis.

-

Consult Supplier Documentation: Always refer to the Certificate of Analysis and any other documentation provided by the supplier for specific storage recommendations.

By adhering to these principles, researchers can ensure the integrity of their Bazedoxifene-d4 Acetate and the reliability of their scientific findings.

References

-

National Center for Biotechnology Information. (2024). Bazedoxifene. In StatPearls. StatPearls Publishing. Retrieved from [Link]

- Rao, D. P., Kumar, K. R., & Reddy, P. J. (2014). A Stability-Indicating HPLC Method for the Determination of Bazedoxifene Acetate and its Related Substances in Active Pharmaceutical Ingredient.

- Komm, B. S., & Chines, A. A. (2012). Bazedoxifene: the evolving role of third-generation selective estrogen-receptor modulators in the management of postmenopausal osteoporosis. Therapeutic advances in musculoskeletal disease, 4(1), 21–34.

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

Juniper Publishers. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

- Russak, E. M., & Bednarczyk, D. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216.

-

U.S. Food and Drug Administration. (2013). NDA 022247Orig1s000. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q1 guidelines. Retrieved from [Link]

- Palacios, S., de Villiers, T. J., Nardone, F., Levine, A. B., Williams, R., & Mirkin, S. (2013). Assessment of the safety of long-term bazedoxifene treatment on the reproductive tract in postmenopausal women with osteoporosis: results of a 7-year, randomized, placebo-controlled, phase 3 study.

Sources

- 1. Bazedoxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

A Comprehensive Technical Guide to the Solubility of Bazedoxifene-d4 Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bazedoxifene-d4 Acetate, a deuterated analog of the selective estrogen receptor modulator (SERM) Bazedoxifene Acetate, serves as a critical internal standard for pharmacokinetic and metabolic studies. Understanding its solubility characteristics is paramount for the design and execution of accurate and reproducible in vitro and in vivo experiments. This guide provides an in-depth analysis of the solubility of Bazedoxifene-d4 Acetate, with a primary focus on Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. While specific quantitative data for the deuterated form is not widely published, this guide synthesizes available data for the non-deuterated Bazedoxifene Acetate, offering a robust and scientifically-grounded proxy for researchers. This document details solvent selection rationale, provides a comprehensive solubility data summary, and outlines a rigorous experimental protocol for solubility determination, ensuring scientific integrity and enabling researchers to prepare stock solutions with confidence.

Introduction: The Significance of Bazedoxifene-d4 Acetate and the Imperative of Solubility

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a tissue-selective profile, acting as an estrogen receptor (ER) agonist or antagonist depending on the target tissue.[1] It binds to both ERα and ERβ with IC50 values of 23 nM and 99 nM, respectively.[2] Clinically, it is used for the prevention of postmenopausal osteoporosis.[3][4]

The deuterated form, Bazedoxifene-d4 Acetate, incorporates stable heavy isotopes of hydrogen. This isotopic labeling makes it an invaluable tool in drug development, primarily serving as an internal standard for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) in pharmacokinetic and metabolism studies.[5] The use of a deuterated standard allows for precise differentiation between the exogenously administered compound and its endogenous or metabolic counterparts.

Accurate solution preparation is the bedrock of any pharmacological study. The solubility of a compound dictates its handling, storage, and, most importantly, its bioavailability in experimental systems. For a compound like Bazedoxifene-d4 Acetate, achieving a known and stable concentration in a biologically compatible solvent is the first critical step toward reliable data. Poor solubility can lead to precipitation, inaccurate dosing, and ultimately, misleading results. This guide addresses this foundational need by providing a detailed examination of its solubility profile.

Causality in Solvent Selection: The choice of solvent is dictated by the experimental context. For in vitro cell-based assays, DMSO is the solvent of choice due to its high solvating power for a wide range of organic molecules and its miscibility with aqueous cell culture media. For in vivo studies, solubility in vehicles that may include co-solvents like polyethylene glycol (PEG), ethanol, or oils becomes critical. Therefore, understanding solubility across a spectrum of solvents is essential for translational research.

Solubility Profile of Bazedoxifene Acetate: A Proxy for the Deuterated Analog

Direct, published solubility data for Bazedoxifene-d4 Acetate is scarce. However, the introduction of four deuterium atoms is a minor structural modification that does not significantly alter the molecule's polarity or its fundamental physicochemical properties in organic solvents. Therefore, the extensive solubility data available for the non-deuterated parent compound, Bazedoxifene Acetate, serves as a highly reliable and scientifically accepted proxy.

High Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the most frequently utilized solvent for preparing high-concentration stock solutions of Bazedoxifene Acetate for research purposes. Data from multiple suppliers consistently indicates high solubility, although the exact values reported show some variability, which is common and can depend on factors like purity, crystalline form, and the method of determination.

One supplier reports a solubility of ≥ 100 mg/mL (188.45 mM) in DMSO, while another specifies a maximum concentration of 53.06 mg/mL (100 mM) .[2] Other sources provide values such as 14 mg/mL , 15 mg/mL , and ≥20 mg/mL .[1][6] This range confirms that DMSO is an excellent solvent for creating concentrated stock solutions, typically at 10 mM, 50 mM, or even 100 mM, which can then be serially diluted into aqueous buffers or cell culture media for final experimental concentrations.

Expert Insight: The hygroscopic nature of DMSO can significantly impact the solubility of compounds.[2][7] It is imperative to use fresh, anhydrous DMSO to achieve maximum solubility and prevent the compound from precipitating out of solution upon storage.

Comparative Solubility in Other Organic Solvents

Understanding the solubility in other common organic solvents provides flexibility in formulating the compound for various experimental needs, especially for in vivo studies where DMSO may not be the preferred vehicle.

-

Ethanol: Bazedoxifene Acetate exhibits moderate solubility in ethanol. Reported values include 10.61 mg/mL (20 mM) , 13 mg/mL , and 5 mg/mL .[6][7] Ethanol is often used as a co-solvent in formulations for animal studies.

-

Dimethylformamide (DMF): A solubility of 50 mg/mL has been reported in DMF, indicating it is also a suitable solvent for preparing concentrated stock solutions.[6]

Aqueous Solubility: The Influence of pH

As expected for a molecule with multiple ionizable groups, the aqueous solubility of Bazedoxifene Acetate is highly dependent on pH. It is poorly soluble in water. A product monograph for a combination drug containing bazedoxifene reports that its aqueous solubility is higher at a lower pH.[8][9] Specifically, the solubility in unbuffered sterile water was measured to be 923 µg/mL at a pH of 5.4 , which is considered low.[9] This pH-dependent solubility is a critical consideration for oral absorption and for preparing formulations in aqueous buffers.

Data Summary Table

| Solvent | Reported Solubility (mg/mL) | Reported Molar Solubility (mM) | Source |

| DMSO | ≥ 100 | 188.45 | MedChemExpress[2] |

| 53.06 | 100 | Tocris Bioscience | |

| 14 | ~26.4 | Cayman Chemical[6] | |

| 15 | ~28.3 | Sigma-Aldrich[1] | |

| Ethanol | 10.61 | 20 | Tocris Bioscience |

| 13 | ~24.5 | Selleck Chemicals[7] | |

| 5 | ~9.4 | Cayman Chemical[6] | |

| DMF | 50 | ~94.2 | Cayman Chemical[6] |

| Water | 0.923 (at pH 5.4) | ~1.74 | TGA Product Information[9] |

| < 0.1 (Insoluble) | - | MedChemExpress[2] |

Note: Molar concentrations are calculated based on the molecular weight of Bazedoxifene Acetate (530.65 g/mol ).

Experimental Protocol: A Self-Validating System for Solubility Determination

To ensure trustworthiness and reproducibility, every laboratory should be equipped to validate the solubility of a new batch of compound. The following protocol describes a standard, reliable method for determining the saturation solubility of Bazedoxifene-d4 Acetate.

Materials and Equipment

-

Bazedoxifene-d4 Acetate (solid powder)

-

Anhydrous DMSO (or other test solvents)

-

Analytical balance (readable to 0.01 mg)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

Calibrated pipettes

-

HPLC-UV system

-

2 mL microcentrifuge tubes

Step-by-Step Methodology

-

Preparation of Supersaturated Solutions (The "Shake-Flask" Method):

-

Rationale: This method ensures that equilibrium is reached between the dissolved and undissolved solute, providing a true measure of saturation solubility.

-

Procedure:

-

Accurately weigh an excess amount of Bazedoxifene-d4 Acetate (e.g., 10 mg) into a 2 mL microcentrifuge tube. The amount should be significantly more than the expected solubility.

-

Add a precise volume of the chosen solvent (e.g., 100 µL of DMSO).

-

Cap the tube tightly and vortex vigorously for 2 minutes to create a suspension.

-

Place the tube in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended incubation allows the system to reach thermodynamic equilibrium.

-

-

-

Separation of Saturated Solution from Excess Solid:

-

Rationale: It is critical to analyze only the supernatant, which represents the saturated solution, without any undissolved solid particles that would artificially inflate the concentration measurement.

-

Procedure:

-

Centrifuge the suspension at high speed (e.g., 14,000 x g) for 15 minutes to pellet the excess solid.

-

Carefully collect a known volume of the clear supernatant (e.g., 10 µL) without disturbing the pellet.

-

-

-

Quantification by HPLC-UV:

-

Rationale: HPLC provides a highly accurate and sensitive method to determine the concentration of the dissolved compound by comparing its response to a standard curve of known concentrations.

-

Procedure:

-

Prepare a standard curve by dissolving a known mass of Bazedoxifene-d4 Acetate in the solvent and performing serial dilutions to create a range of known concentrations.

-

Dilute the collected supernatant from step 2 into the mobile phase to a concentration that falls within the linear range of the standard curve.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Integrate the peak area corresponding to Bazedoxifene-d4 Acetate.

-

Calculate the concentration of the diluted sample using the linear regression equation from the standard curve.

-

Multiply the result by the dilution factor to determine the saturation solubility in the original solvent.

-

-

Visual Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for determining saturation solubility.

Conclusion and Best Practices

Bazedoxifene-d4 Acetate, as a critical analytical standard, demands careful handling and accurate solution preparation. While specific solubility data for the deuterated form is limited, the data for Bazedoxifene Acetate provides an excellent and reliable foundation for its use in research.

Key Takeaways:

-

DMSO is the preferred solvent for preparing high-concentration stock solutions, with solubility generally exceeding 50 mg/mL.

-

Always use fresh, anhydrous DMSO to ensure maximum solubility and solution stability.

-

For alternative formulations, DMF and ethanol are viable solvents, though solubility is generally lower in ethanol.

-

Aqueous solubility is low and pH-dependent , a crucial factor for in vivo applications and buffer preparations.

-

Experimental validation of solubility for each new batch of compound is a best practice that upholds scientific rigor and data integrity.

By adhering to the principles and protocols outlined in this guide, researchers can confidently prepare and utilize solutions of Bazedoxifene-d4 Acetate, ensuring the accuracy and reproducibility of their experimental findings.

References

-